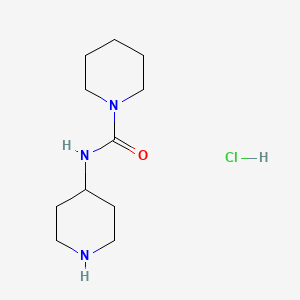

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride

Description

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride (CAS: 1233952-69-6) is a bicyclic piperidine derivative with the molecular formula C₁₁H₂₂ClN₃O and a molecular weight of 247.77 g/mol . Its structure features two piperidine rings connected via a carboxamide linkage, with the hydrochloride salt enhancing solubility and stability. Its synthesis likely involves coupling piperidine-1-carboxylic acid to piperidin-4-amine, followed by HCl salt formation, a method analogous to related compounds .

Properties

IUPAC Name |

N-piperidin-4-ylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-8-2-1-3-9-14)13-10-4-6-12-7-5-10;/h10,12H,1-9H2,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRWIKEGNARAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-69-6 | |

| Record name | 1-Piperidinecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with a carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide bond .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Key Findings :

-

Hydrolysis in acetic acid with catalytic PtO₂ under hydrogenation conditions selectively reduces pyridine rings to piperidines .

-

Acidic hydrolysis of the hydrochloride salt releases free piperidine amines .

Reduction and Alkylation

The tertiary amine and carboxamide groups participate in reductive and alkylation reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → RT | N-(Piperidin-4-yl)piperidine-1-methanamine |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives |

Notable Observations :

-

Transfer hydrogenation with formaldehyde and Pd/C selectively methylates piperidine rings without affecting the carboxamide .

-

Alkylation of the free amine (post-HCl removal) generates lipophilic derivatives for pharmacological applications .

Salt Formation and Acid-Base Reactivity

The hydrochloride salt participates in pH-dependent equilibria and salt metathesis.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Neutralization | NaOH (aq.) | Free base (N-(Piperidin-4-yl)piperidine-1-carboxamide) |

| Salt Exchange | AgNO₃, NaI | Hydroiodide or nitrate salts |

Insights :

-

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL at pH 3–4) .

-

Free base forms are prone to oxidation; stabilization requires inert atmospheres .

Synthetic Pathways and Coupling Reactions

The compound is synthesized via carbodiimide-mediated coupling or catalytic hydrogenation.

Optimization Notes :

-

Use of triethylamine as a base minimizes side reactions during coupling .

-

Catalytic hydrogenation at 50–60 psi H₂ pressure ensures complete reduction of aromatic rings .

Stability and Degradation

Scientific Research Applications

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Piperidine-Based Carboxamides with Aryl Substituents

Compounds such as 4-(2-Aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (e.g., compounds 5–12 in ) share the piperidine-carboxamide core but differ in their substitution patterns:

- Substituent Variation: These analogs feature an aminoethyl group at the piperidine 4-position and diverse aryl groups (e.g., 2-methylphenyl, 4-fluorophenyl) on the carboxamide nitrogen. For example, 4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide hydrochloride (Compound 5, C₁₅H₂₄ClN₃O) has a molecular weight of 297.82 g/mol, significantly higher than the target compound due to the aminoethyl and aryl groups .

- Pharmacological Relevance: These compounds are reported as TAAR1 agonists, targeting neuropsychiatric disorders . The aminoethyl group may enhance receptor binding, whereas the target compound’s lack of this moiety could alter pharmacokinetics.

Heterocyclic Carboxamide Derivatives

- N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (C₁₄H₁₆N₂O₂·HCl, MW: 280.74 g/mol): Replaces the piperidine ring with a benzofuran group, increasing aromaticity and molecular weight.

- N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide Hydrochloride: Features a trifluoromethylbenzamide group, introducing strong electron-withdrawing effects.

Sulfonamide and Ethenesulfonamide Analogs

- N-(Piperidin-4-yl)ethenesulfonamide Hydrochloride: Replaces the carboxamide with an ethenesulfonamide group. This compound was synthesized in 94% yield, comparable to the target’s synthetic efficiency .

- 4-((4-Fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS: 1448077-99-3): Combines sulfonyl and thiophene groups, demonstrating how hybrid functionalities can diversify biological targeting .

Physicochemical and Pharmacokinetic Properties

Research and Therapeutic Implications

- Biological Activity : While direct data on the target compound’s activity is lacking, structurally related piperidine-carboxamides are explored for CNS disorders (e.g., TAAR1 agonists for schizophrenia) and neuropathic pain (e.g., 5-HT6 receptor inverse agonists) .

- Safety and Handling : As a hydrochloride salt, the compound likely requires standard precautions for corrosive or irritant materials, though specific GHS data is unavailable .

Biological Activity

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride is a synthetic compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from recent research.

Overview of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Investigated for its potential to combat bacterial and fungal infections.

- Anticancer Activity : Demonstrated effectiveness against certain cancer cell lines.

- Anti-inflammatory Effects : Shown to modulate inflammatory responses.

The mechanisms through which this compound exerts its effects can vary significantly based on its structural characteristics and the specific biological targets involved. Key mechanisms include:

- Receptor Interaction : The compound has been studied for its binding affinity to various receptors, notably the sigma receptors (s1 and s2). In silico docking studies have indicated that it forms stabilizing interactions within the binding pockets of these receptors, which may lead to therapeutic effects .

- Inhibition of Cytokine Release : Research indicates that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting potential applications in treating inflammatory diseases .

- Cell Proliferation Inhibition : Studies on related piperidine compounds have shown significant inhibition of cell proliferation in cancer models, indicating potential anticancer properties .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound. Below are summarized findings from notable research:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential has been evaluated using several cancer cell lines, including breast and pancreatic cancer models. The compound exhibited significant cytotoxicity, with IC50 values indicating effective dose levels for inhibiting cell growth. Further studies are warranted to explore its efficacy in vivo.

Anti-inflammatory Effects

The anti-inflammatory properties were assessed through cytokine release assays. The compound effectively reduced IL-1β levels in stimulated macrophages, suggesting a role in modulating inflammatory pathways.

Q & A

Basic: What are the recommended methods for synthesizing N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step processes starting from piperidine derivatives. A common approach includes:

- Condensation reactions between activated carboxamide intermediates and piperidin-4-amine derivatives under anhydrous conditions .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to achieve >95% purity .

- Critical parameters : Control reaction temperature (40–60°C) and stoichiometry of carbodiimide coupling agents to minimize byproducts.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm piperidine ring substitution patterns and carboxamide linkage .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 270.76 for C13H18N2O2·HCl) .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Disposal : Small quantities can be disposed of as non-halogenated organic waste; larger amounts require incineration .

Basic: How can researchers improve aqueous solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .

- pH adjustment : Solubility increases in mildly acidic buffers (pH 4–6) due to protonation of the piperidine nitrogen .

- Salt formation : Hydrochloride salts generally exhibit better solubility than free bases .

Advanced: What pharmacological targets are associated with piperidine-carboxamide derivatives, and how are they validated?

Answer:

Advanced: How does structural stability vary under different storage conditions?

Answer:

- Thermal stability : Degradation occurs above 60°C; DSC/TGA analysis recommended for thermal profiling .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products .

- Humidity : Hygroscopic hydrochloride salts require desiccants to prevent hydrolysis .

Advanced: What analytical methods are used to resolve data contradictions in pharmacological studies?

Answer:

- Dose-response curves : Validate IC50 discrepancies using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

- Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .

- Statistical frameworks : Apply Fisher’s exact test or ANOVA to assess reproducibility across biological replicates .

Advanced: How can crystallography aid in understanding the compound’s binding interactions?

Answer:

- Single-crystal X-ray diffraction : Resolve piperidine ring conformation and hydrogen-bonding networks with target proteins (e.g., kinase ATP-binding pockets) .

- Example data for a related compound:

| Lattice Parameters | Values |

|---|---|

| a | 13.286 Å |

| b | 9.1468 Å |

| c | 10.957 Å |

Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?

Answer:

- Rodent models : Oral bioavailability and half-life assessed in Sprague-Dawley rats via plasma LC-MS/MS profiling .

- Tissue distribution : Radiolabeled (14C) analogs used to quantify brain permeability and renal clearance .

Advanced: How can researchers address discrepancies in synthetic yield across batches?

Answer:

- Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .

- Quality control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.